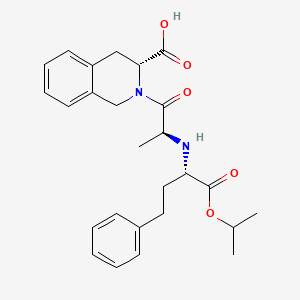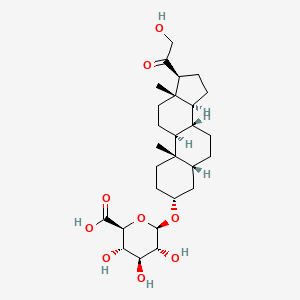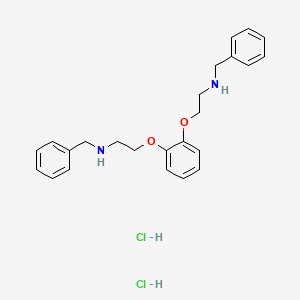
O-Desethyl-O-isopropyl Quinapril
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Desethyl-O-isopropyl Quinapril is a compound with the molecular formula C26H32N2O5 . It contains a total of 67 bonds, including 35 non-H bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic ester, 1 aliphatic tertiary amide, 1 aliphatic secondary amine, and 1 hydroxyl .
Molecular Structure Analysis
The structure of O-Desethyl-O-isopropyl Quinapril includes 67 bonds in total. These comprise 35 non-H bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic ester, 1 aliphatic tertiary amide, 1 aliphatic secondary amine, and 1 hydroxyl .Physical And Chemical Properties Analysis
O-Desethyl-O-isopropyl Quinapril has a molecular weight of 452.54 . It contains a total of 65 atoms, including 32 Hydrogen atoms, 26 Carbon atoms, 2 Nitrogen atoms, and 5 Oxygen atoms .Scientific Research Applications
Analytical Techniques
O-Desethyl-O-isopropyl quinapril, a metabolite of the antihypertensive drug Quinapril, plays a crucial role in pharmacokinetic studies and drug monitoring. Analytical techniques such as capillary zone electrophoresis and solid-phase extraction have been optimized for the analysis of quinapril and its active metabolite, quinaprilat, in urine and pharmaceuticals. This approach allows for precise determination of these compounds, highlighting its importance in clinical pharmacology and therapeutic drug monitoring (Prieto, Alonso, & Jiménez, 2002).
Pharmacokinetics and Metabolism
Quinapril's conversion to quinaprilat, a more potent angiotensin-converting enzyme (ACE) inhibitor, is a key process in its pharmacokinetic profile. The study of quinaprilat's pharmacokinetics, pharmacodynamics, toxicological data, and clinical application provides insights into its efficacy as an ACE inhibitor, especially in conditions like arterial hypertension or chronic heart failure. Despite quinaprilat's potent effects, its clinical application remains under review, necessitating further research in this area (Kieback, Felix, & Reffelmann, 2009).
Novel Drug Formulations
Research into novel drug formulations, such as gastroretentive floating tablets of Quinapril HCl, aims to enhance the drug's oral bioavailability and patient compliance. These formulations are designed to prolong the duration of action of quinapril, adapting it for more efficient therapeutic use. Such innovations indicate the ongoing efforts to improve drug delivery systems for ACE inhibitors, improving efficacy and patient outcomes (Mali & Bathe, 2014).
Stability and Compatibility Studies
Stability studies, such as those exploring the solid-state chemical reactivity of quinapril in the presence of beta-cyclodextrins, provide valuable information on drug compatibility and formulation stability. These studies help in understanding how drug formulations can be optimized for longer shelf life and better therapeutic efficacy. By investigating the interactions between quinapril and excipients, researchers can develop formulations that are both stable and effective (Li, Guo, & Zografi, 2002).
Mechanism of Action
Target of Action
O-Desethyl-O-isopropyl Quinapril is a prodrug of an angiotensin-converting enzyme (ACE) inhibitor . The primary target of this compound is the ACE, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a hormone system that regulates blood pressure and fluid balance .
Biochemical Pathways
The inhibition of ACE leads to a decrease in angiotensin II, resulting in decreased vasoconstriction and a reduction in aldosterone secretion . This ultimately leads to a decrease in blood volume, a reduction in venous return, and a decrease in cardiac output . These effects collectively lead to a decrease in blood pressure .
Pharmacokinetics
They are typically administered once daily, and their absorption and elimination can be affected by factors such as renal function, age, and presence of food in the gastrointestinal tract .
Result of Action
The primary result of O-Desethyl-O-isopropyl Quinapril’s action is a reduction in blood pressure . This makes it an effective treatment for conditions like hypertension and congestive heart failure . By reducing the workload on the heart, this compound can also slow the rate of progression of heart disease .
properties
IUPAC Name |
(3R)-2-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-propan-2-yloxybutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5/c1-17(2)33-26(32)22(14-13-19-9-5-4-6-10-19)27-18(3)24(29)28-16-21-12-8-7-11-20(21)15-23(28)25(30)31/h4-12,17-18,22-23,27H,13-16H2,1-3H3,(H,30,31)/t18-,22-,23+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENRMBPCEXBKLS-OFAXGOBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747526 |
Source


|
| Record name | (3R)-2-(N-{(2S)-1-Oxo-4-phenyl-1-[(propan-2-yl)oxy]butan-2-yl}-L-alanyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Desethyl-O-isopropyl Quinapril | |
CAS RN |
955034-25-0 |
Source


|
| Record name | (3R)-2-(N-{(2S)-1-Oxo-4-phenyl-1-[(propan-2-yl)oxy]butan-2-yl}-L-alanyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B586696.png)

![6-Bromo-1,4-dihydro-7-fluoro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester](/img/structure/B586703.png)
![2H-[1,3]Dioxolo[4,5-e][2,1]benzoxazole](/img/structure/B586704.png)

![3-Benzyl-6-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586707.png)
![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B586710.png)

